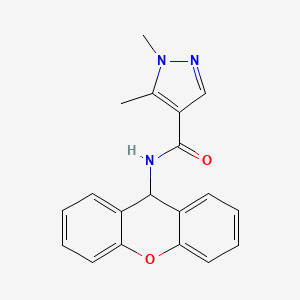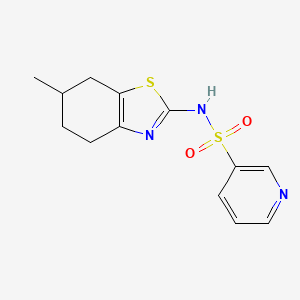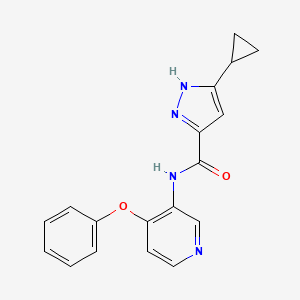
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the potential uses of DMXAA in cancer treatment.
Mécanisme D'action
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When DMXAA is administered, it causes the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help to destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. DMXAA has also been shown to increase the production of nitric oxide, which can help to dilate blood vessels and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been shown to be effective in inducing tumor regression in a variety of cancer types. DMXAA is also relatively easy to synthesize and can be produced in large quantities. One limitation of DMXAA is that it can cause side effects, such as fever, chills, and nausea. DMXAA also has a short half-life, which means that it must be administered frequently to maintain its anti-cancer effects.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is focused on developing new formulations of DMXAA that can improve its pharmacokinetics and reduce its side effects. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research to investigate the potential use of DMXAA in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
DMXAA is a synthetic compound that has been studied extensively for its potential anti-cancer properties. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells. DMXAA has been shown to induce tumor regression in a variety of cancer types and has a number of biochemical and physiological effects. While DMXAA has limitations, such as its short half-life and side effects, ongoing research is focused on developing new formulations and identifying biomarkers that can improve its efficacy and reduce its side effects.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylpyrazole with ethyl oxalyl chloride to form ethyl 2,4-dimethylpyrazole-3-carboxylate. This compound is then reacted with 9H-xanthene-9-carboxylic acid to form 9-(2,4-dimethylpyrazol-3-yl)xanthene-9-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied extensively for its potential anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-15(11-20-22(12)2)19(23)21-18-13-7-3-5-9-16(13)24-17-10-6-4-8-14(17)18/h3-11,18H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADTDKDMPHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)

![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)

![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)